(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide

Catalog No.
S13610774
CAS No.
M.F
C20H15ClNO2PS2
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)di...

Product Name

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide

IUPAC Name

5-chloro-2-(diphenylphosphorylmethylsulfinyl)-1,3-benzothiazole

Molecular Formula

C20H15ClNO2PS2

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H15ClNO2PS2/c21-15-11-12-19-18(13-15)22-20(26-19)27(24)14-25(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

FBFZYVJMCOWQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=C(S2)C=CC(=C3)Cl)C4=CC=CC=C4

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a complex organophosphorus compound with the molecular formula C20H15ClNO2PS2C_{20}H_{15}ClNO_2PS_2 and a molecular weight of approximately 431.90 g/mol. Its structure features a benzo[d]thiazole moiety substituted with a sulfinyl group and a diphenylphosphine oxide, contributing to its potential reactivity and biological activity. The compound is characterized by its unique functional groups, which include a chlorine atom, a sulfinyl group, and a phosphine oxide, making it of interest in various fields such as medicinal chemistry and materials science.

The chemical reactivity of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide can be attributed to its electrophilic nature due to the presence of the phosphorus atom in the phosphine oxide group. Potential reactions include:

  • Nucleophilic Substitution: The sulfinyl group can undergo nucleophilic attack, leading to the formation of new sulfur-containing compounds.
  • Oxidation-Reduction Reactions: The compound may participate in redox reactions, particularly involving the sulfur atom.
  • Coordination Chemistry: The phosphorus atom can coordinate with various ligands, making it useful in coordination complexes.

Research into the biological activity of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide suggests potential applications in pharmacology. Compounds containing similar structural motifs have exhibited:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Phosphorus-containing compounds are often investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide typically involves multi-step organic reactions:

  • Formation of the Sulfinyl Group: Starting from 5-chlorobenzo[d]thiazole, a sulfoxide can be formed through oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Phosphorylation: The sulfinyl compound can then be treated with diphenylphosphine oxide under appropriate conditions (e.g., heating or using a catalyst) to introduce the phosphine oxide functionality.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting microbial infections or cancer cells.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Materials Science: Utilized in the synthesis of advanced materials, particularly those requiring phosphorus-based components.

Interaction studies are crucial for understanding how (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action.
  • Metabolite Identification: Understanding how this compound is metabolized can provide insights into its pharmacokinetics and toxicity.
  • Synergistic Effects: Studies on combinations with other drugs could highlight enhanced therapeutic effects.

Similar Compounds

Several compounds share structural similarities with (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide, including:

  • Diphenylphosphine Sulfide: A simpler analog lacking the sulfinyl group but retaining similar phosphorus chemistry.
  • 5-Chloro-2-(diphenylphosphorylmethylsulfonyl)-1,3-benzothiazole: Contains a sulfonyl instead of a sulfinyl group, potentially altering its reactivity and biological properties.
  • Chlorinated Phosphines: Various chlorinated phosphines exhibit similar electrophilic characteristics but differ in their substituents.

Comparison Table

Compound NameKey FeaturesBiological Activity
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxideContains both sulfinyl and phosphine oxide groupsPotential antimicrobial and anticancer effects
Diphenylphosphine SulfideSimpler structure without sulfinyl groupLimited biological activity
5-Chloro-2-(diphenylphosphorylmethylsulfonyl)-1,3-benzothiazoleContains a sulfonyl group; altered reactivityVaries based on specific substituents
Chlorinated PhosphinesElectrophilic phosphorus compoundsVaries widely based on structure

This comparison highlights the unique structural features of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide that could influence its chemical behavior and biological interactions.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

430.9970358 g/mol

Monoisotopic Mass

430.9970358 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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